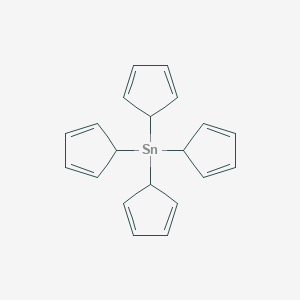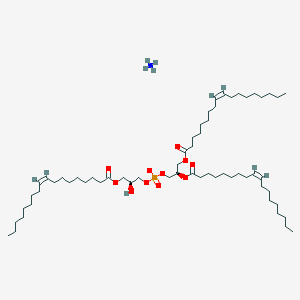
Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dioleoyl)-glycerol (ammonium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dioleoyl)-glycerol (ammonium salt): is a complex lipid molecule It is a type of lysophospholipid, which are known for their roles in cellular signaling and membrane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dioleoyl)-glycerol (ammonium salt) involves multiple steps. Typically, the process starts with the esterification of glycerol with oleic acid to form 3-oleoyl-2-hydroxy-glycerol. This intermediate is then phosphorylated to introduce the phospho group. The final step involves the attachment of the dioleoyl-glycerol moiety to the phosphorylated intermediate. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors. Purification steps such as chromatography and crystallization are crucial to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dioleoyl)-glycerol (ammonium salt) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the oleoyl chains, leading to the formation of peroxides and other oxidation products.
Reduction: The compound can be reduced to modify the oleoyl chains or the phospho group.
Substitution: The hydroxyl groups can participate in substitution reactions, where other functional groups replace the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield fully saturated lipid chains.
Wissenschaftliche Forschungsanwendungen
Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dioleoyl)-glycerol (ammonium salt) has several applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions in membranes.
Biology: The compound is involved in cellular signaling pathways and can be used to investigate the role of lysophospholipids in cell function.
Medicine: It has potential therapeutic applications, particularly in targeting diseases related to lipid metabolism and signaling.
Industry: The compound can be used in the formulation of lipid-based drug delivery systems and other biotechnological applications.
Wirkmechanismus
The mechanism of action of Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dioleoyl)-glycerol (ammonium salt) involves its interaction with cellular membranes and signaling pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also interacts with specific receptors and enzymes, modulating signaling pathways that regulate various cellular processes. The molecular targets include lysophosphatidic acid receptors and other lipid-binding proteins.
Vergleich Mit ähnlichen Verbindungen
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine: A lysophospholipid with similar structural features but different functional groups.
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt): Another lysophospholipid with a phosphate group instead of a phospho-sn-3’-(1’,2’-dioleoyl)-glycerol moiety.
Uniqueness: Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dioleoyl)-glycerol (ammonium salt) is unique due to its specific combination of oleoyl chains and the phospho-sn-3’-(1’,2’-dioleoyl)-glycerol moiety. This structure imparts distinct physical and chemical properties, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C60H114NO11P |
|---|---|
Molekulargewicht |
1056.5 g/mol |
IUPAC-Name |
azanium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] [(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C60H111O11P.H3N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(62)67-52-56(61)53-69-72(65,66)70-55-57(71-60(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)54-68-59(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2;/h25-30,56-57,61H,4-24,31-55H2,1-3H3,(H,65,66);1H3/b28-25-,29-26-,30-27-;/t56-,57+;/m0./s1 |
InChI-Schlüssel |
NDPGKKOTJXOGBR-FZUAMYCASA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O.[NH4+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






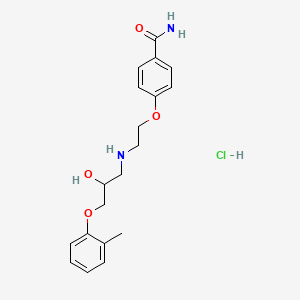

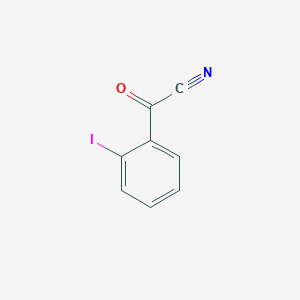


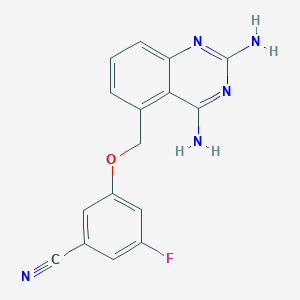

![(3R)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11938937.png)

